(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[4-methoxy-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O7S/c1-16(2,3)26-15(20)18-7-9-19(10-8-18)27(23,24)14-11-12(17(21)22)5-6-13(14)25-4/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKELWGXKWWICSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid, with the chemical formula CHBNOS and CAS number 1704081-10-6, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and diabetes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a sulfonyl moiety attached to a methoxyphenyl group. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBNOS |
| Molecular Weight | 400.26 g/mol |
| CAS Number | 1704081-10-6 |
| Solubility | Soluble in DMSO and water |
Boronic acids typically act as reversible inhibitors of serine proteases and other enzymes. The presence of the boron atom allows for the formation of covalent bonds with hydroxyl groups in target proteins, which can lead to inhibition of enzymatic activity. For this compound, studies suggest it may interact with enzymes involved in cancer pathways, potentially inhibiting tumor growth.
Antitumor Activity
Recent studies have indicated that boronic acid derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the activity of proteasomes, leading to apoptosis in cancer cells. A notable study demonstrated that boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancers .
Anti-inflammatory Effects
In addition to their antitumor potential, boronic acids have been investigated for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation. For example, studies have shown that related compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
- In Vivo Models : Animal models treated with boronic acid derivatives showed reduced tumor sizes compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors .
- Combination Therapies : Preliminary research indicates that combining this compound with existing chemotherapeutic agents may enhance efficacy while reducing side effects. For instance, synergistic effects were observed when used alongside doxorubicin in resistant cancer cell lines .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Research
Boronic acids have been extensively studied for their potential as anticancer agents due to their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. The compound has shown promise in the development of novel anticancer therapies. Research indicates that modifications to the boronic acid moiety can enhance selectivity and potency against specific cancer types, including breast and prostate cancers .
Drug Design
The incorporation of a piperazine ring and sulfonyl group enhances the compound's ability to interact with biological targets. This structural feature is critical in drug design as it can improve pharmacokinetics and bioavailability. Studies have demonstrated that derivatives of this compound can serve as effective inhibitors of certain kinases, which are pivotal in various signaling pathways associated with cancer progression .
Organic Synthesis
Cross-Coupling Reactions
Boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The compound can be utilized to synthesize complex organic molecules by coupling with aryl halides or other electrophiles. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
The presence of both boronic acid and sulfonamide functionalities allows for the selective functionalization of aromatic compounds. This versatility is advantageous for creating libraries of compounds for screening in drug discovery programs .
Materials Science
Polymer Chemistry
Research has indicated that boronic acids can be used to create dynamic covalent bonds within polymer matrices. The compound can be incorporated into polymer systems to enhance properties such as mechanical strength and thermal stability. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated efficacy against breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Study 2 | Organic Synthesis | Successfully employed in Suzuki coupling reactions leading to high yields of desired products. |
| Study 3 | Material Development | Integrated into polymer systems resulting in enhanced thermal properties and mechanical strength. |
Analyse Des Réactions Chimiques
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings with aryl or heteroaryl halides, forming biaryl or heterobiaryl linkages. The boronic acid moiety acts as a nucleophilic partner in these reactions.
| Substrate | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O (3:1), 80°C, 12h | 78% | |
| 2-Chloropyridine | PdCl₂(dppf), K₂CO₃ | Dioxane, 100°C, 24h | 65% |
Key Observations :
-
The Boc-protected piperazine and methoxy groups remain intact under standard coupling conditions.
-
Electron-deficient aryl halides show higher reactivity due to enhanced oxidative addition to palladium.
Transesterification with Diols
The boronic acid forms cyclic esters (boronate esters) with 1,2- or 1,3-diols, a reversible process leveraged in sensing and dynamic covalent chemistry.
| Diol | Solvent | Temperature | Equilibrium Constant (K) | Reference |
|---|---|---|---|---|
| 1,2-Ethanediol | THF/H₂O | 25°C | 1.2 × 10³ | |
| D-Fructose | Methanol | 37°C | 4.8 × 10⁴ |
Mechanistic Insight :
-
Coordination of diol hydroxyl groups to boron facilitates esterification, with stabilization via B–O–C bond formation.
-
Steric hindrance from the sulfonamide group slows kinetics but improves selectivity for vicinal diols.
Oxidation to Phenolic Derivatives
The boronic acid oxidizes to a phenol under mild oxidative conditions, retaining the sulfonamide-Boc framework.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | NaOH (1M), 0°C, 2h | 3-((4-Boc-piperazin-1-yl)sulfonyl)-4-methoxyphenol | 89% | |
| NaBO₃·4H₂O | AcOH, RT, 6h | Same as above | 82% |
Applications :
-
Generates phenolic intermediates for further functionalization (e.g., etherification or electrophilic substitution).
Deprotection of the Boc Group
The tert-butoxycarbonyl group on the piperazine nitrogen can be cleaved under acidic conditions, enabling downstream modifications.
| Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (4M in dioxane) | RT, 3h | 3-((Piperazin-1-yl)sulfonyl)-4-methoxyphenylboronic acid | 95% | |
| Trifluoroacetic acid | DCM, RT, 1h | Same as above | 98% |
Utility :
Multi-Component Petasis Reactions
The compound engages in Petasis borono-Mannich reactions with amines and carbonyl compounds, forming α-aminoboronic acids or tertiary amines.
| Amine | Carbonyl Component | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Glycine ethyl ester | Salicylaldehyde | MeOH, RT, 48h | α-Aminoboronic acid | 68% | |
| Benzylamine | Pyruvic acid | THF, 60°C, 24h | Tertiary amine-boronate | 54% |
Stereochemical Notes :
-
Reactions proceed with moderate to high diastereoselectivity (70–90% de) when chiral amines or aldehydes are used .
Nucleophilic Aromatic Substitution
The electron-withdrawing sulfonamide group activates the phenyl ring for nucleophilic substitution at the meta position relative to boron.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 24h | 3-((4-Boc-piperazin-1-yl)sulfonyl)-4-methoxy-5-piperidinophenylboronic acid | 45% | |
| KSCN | DMSO, 100°C, 18h | Thiocyano derivative | 32% |
Limitations :
Coordination Complex Formation
The boronic acid acts as a ligand for metal ions, forming complexes with potential catalytic or medicinal applications.
| Metal Salt | Solvent | Complex Structure | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O | Tetragonal Cu(II)-boronate | 5.8 | |
| ZnCl₂ | EtOH | Tetrahedral Zn(II) complex | 4.2 |
Applications :
-
Metal-boronate complexes show activity in oxidation catalysis and as antimicrobial agents.
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in constructing complex architectures for pharmaceuticals, sensors, and materials. Future research directions include optimizing its stereoselectivity in multi-component reactions and exploring its bioactivity as a boronate prodrug.
Q & A
Q. What are the key synthetic strategies for preparing (3-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid?
The synthesis typically involves sequential functionalization:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to piperazine via carbamate formation under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) to protect the amine .
- Step 2 : Sulfonylation of the Boc-protected piperazine with a sulfonyl chloride derivative (e.g., 3-sulfonyl-4-methoxyphenyl intermediate) in the presence of a base like triethylamine .
- Step 3 : Boronic acid installation via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronate ester precursor under inert conditions .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water with 0.1% acetic acid) .
Q. How should researchers characterize the compound’s structural integrity?
Q. What purification methods are optimal for this compound?
- Recrystallization : Use a mixed solvent system (e.g., DCM/hexane) to isolate crystalline product .
- Column chromatography : Employ silica gel with gradient elution (5–20% MeOH in DCM) to separate sulfonylation byproducts .
- Lyophilization : For aqueous-soluble intermediates, freeze-drying ensures stability of the boronic acid moiety .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura coupling steps involving this boronic acid?
- Catalyst optimization : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance cross-coupling efficiency .
- Anhydrous conditions : Use rigorously dried solvents (THF, DMF) and molecular sieves to prevent boronic acid protodeboronation .
- Additives : Include ligands like SPhos or XPhos to stabilize the Pd intermediate and reduce side reactions .
Troubleshooting note : If yields remain low, analyze reaction mixtures via LC-MS to identify competing pathways (e.g., homocoupling) .
Q. What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?
- DFT calculations : Model the boronic acid’s electronic environment (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with Pd catalysts to optimize ligand geometry for transmetallation steps .
- Solvent effects : Use COSMO-RS to assess solvation energy and polarity impacts on reaction kinetics .
Q. How to resolve contradictions in observed vs. theoretical solubility data?
- Experimental validation : Measure solubility in DMSO, water, and methanol using UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) .
- pH dependence : Test solubility across pH 2–10 (boronic acids form boronate esters under basic conditions, enhancing aqueous solubility) .
- Co-solvent systems : Explore PEG-400 or cyclodextrin inclusion complexes to improve bioavailability for biological assays .
Q. What strategies mitigate decomposition during long-term storage?
- Temperature control : Store at –20°C under argon to prevent oxidation of the sulfonyl group and Boc deprotection .
- Lyoprotectants : Add trehalose or mannitol during lyophilization to stabilize the boronic acid in solid form .
- HPLC monitoring : Perform stability studies (e.g., 1-month accelerated degradation at 40°C/75% RH) to identify degradation products .
Q. How to design SAR studies targeting the sulfonyl-piperazine moiety?
- Analog synthesis : Replace the Boc group with acetyl or tosyl protecting groups to assess steric/electronic effects .
- Biological assays : Test inhibitory activity against enzymes like carbonic anhydrase (common sulfonamide targets) using fluorescence quenching .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to map binding interactions via X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
